Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate
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Overview
Description
Methyl (2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate is a piperidine derivative. Piperidine compounds are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of Methyl (2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves several steps. One common method includes the use of piperidine derivatives as starting materials. The synthetic route typically involves hydrogenation, cyclization, and functionalization reactions . Industrial production methods often employ flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
Methyl (2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Methyl (2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate can be compared with other piperidine derivatives such as:
- Methyl (2S,4R)-4-methylpiperidine-2-carboxylate hydrochloride
- Methyl (2S,4R)-4-(trifluoromethyl)piperidine-2-carboxylate hydrochloride These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
methyl (2S,4R)-4-hydroxy-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-11(12-6-4-3-5-7-12)16-9-8-13(17)10-14(16)15(18)19-2/h3-7,11,13-14,17H,8-10H2,1-2H3/t11-,13-,14+/m1/s1 |
InChI Key |
GQVSOZIWEVUIGC-BNOWGMLFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@H](C[C@H]2C(=O)OC)O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2C(=O)OC)O |
Origin of Product |
United States |
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